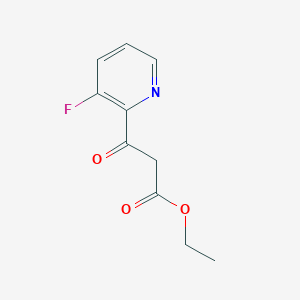![molecular formula C20H22N2O2S B2524511 N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide CAS No. 477554-53-3](/img/structure/B2524511.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide insights into the chemical class to which the compound belongs. Benzamide derivatives are known for their diverse biological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and the incorporation of various functional groups to achieve the desired biological activity. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for its efficiency and reduced reaction times . Another approach reported the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, highlighting the importance of catalysts in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal lattice and intermolecular interactions . These interactions, including hydrogen bonds and π-π interactions, play a crucial role in the stability and properties of the crystals. The molecular structure of the compound would likely exhibit similar characteristics, with potential for specific interactions based on its functional groups.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of a thiazole ring can lead to heterocyclization reactions, as seen in the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides . The compound "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" may also undergo similar reactions, contributing to its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the melting point and thermal stability of the compound . The presence of specific functional groups can also impact the photoluminescence and piezoelectric properties, as well as the compound's ability to form supramolecular gels . These properties are essential for the potential application of "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Anticancer Activity
A series of benzamide derivatives, including structures related to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide, have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activities, indicating their potential as therapeutic agents against cancer. For example, substituted benzamides have been tested against breast, lung, colon, and ovarian cancer cells, demonstrating significant anticancer effects in comparison to reference drugs such as etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
Compounds structurally related to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide have been synthesized and screened for their antimicrobial and antifungal properties. This research demonstrates the potential of these compounds as effective agents against various microbial and fungal pathogens. For instance, benzamide derivatives have shown promising results as antifungal agents, highlighting their role in addressing fungal infections (Narayana et al., 2004).
Anti-Infective Applications
The broader class of thiazolides, to which N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is related, has been studied for its anti-infective properties against a range of pathogens. Thiazolides, including nitazoxanide, have shown effectiveness against intestinal and extracellular protozoan parasites, bacteria, and viruses. This indicates the potential of N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide derivatives in treating various infectious diseases (Esposito et al., 2005).
Supramolecular Gelators
Research on N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, has explored their application as supramolecular gelators. These studies aim to understand the role of methyl functionality and S⋯O interaction in gelation behavior, which is significant for developing new materials with potential applications in drug delivery systems and tissue engineering (Yadav & Ballabh, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-17-9-6-15(7-10-17)20(23)22-16-8-11-19-18(13-16)21-14(2)25-19/h6-11,13H,3-5,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFJJLIBCDTDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

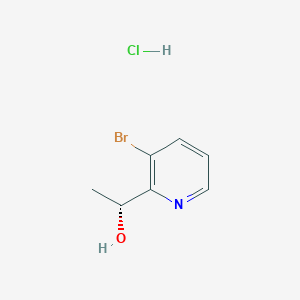
![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
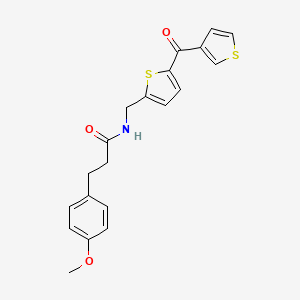
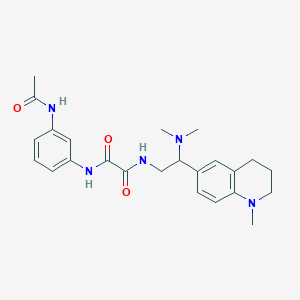
![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)
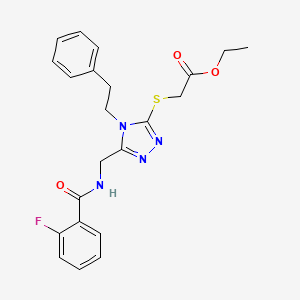
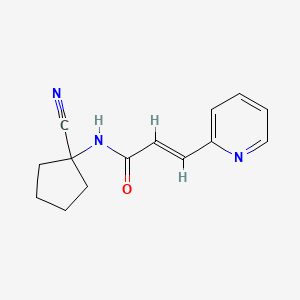
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
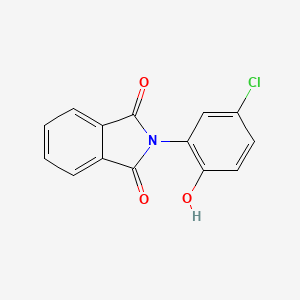
![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)
